(R)-Desmethyldesferrithiocin

Description

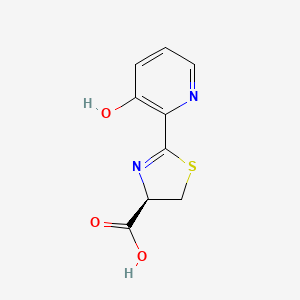

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-2-(3-hydroxypyridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-6-2-1-3-10-7(6)8-11-5(4-15-8)9(13)14/h1-3,5,12H,4H2,(H,13,14)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIBMXCYUYRNRT-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=C(C=CC=N2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(S1)C2=C(C=CC=N2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of R Desmethyldesferrithiocin

Strategies for Asymmetric Synthesis of (R)-Desmethyldesferrithiocin

The biological activity and toxicity of desferrithiocin (B607067) analogues are highly dependent on their stereochemistry, particularly at the C-4 position of the thiazoline (B8809763) ring. acs.org Therefore, controlling this stereocenter is crucial. The most direct and widely employed strategy for the asymmetric synthesis of this compound and its derivatives is a chiral pool approach. bccollegeasansol.ac.in This method utilizes a readily available chiral starting material to introduce the desired stereochemistry.

The key chiral precursor for synthesizing the (R)-configuration at the C-4 position is D-cysteine. researchgate.net The synthesis involves the cyclocondensation of D-cysteine with an appropriately substituted aromatic nitrile, typically a 2-hydroxybenzonitrile (B42573) derivative. researchgate.netnih.gov This reaction directly establishes the (R)-stereocenter at the C-4 position of the resulting 4,5-dihydro-2-phenyl-4-thiazolecarboxylic acid structure. This method is efficient and ensures high enantiomeric purity in the final product, obviating the need for chiral separation or more complex asymmetric catalysis. bccollegeasansol.ac.injustia.com The versatility of this approach allows for the synthesis of a wide array of analogues by simply varying the substitution pattern on the aromatic nitrile precursor while maintaining stereochemical integrity at the chiral center. researchgate.netnih.gov

Targeted Synthesis of Desferrithiocin Analogues and Derivatives

To optimize the therapeutic profile of the desferrithiocin scaffold, numerous analogues have been synthesized. These modifications are designed to modulate physicochemical properties such as lipophilicity and iron-binding affinity, which in turn affect the compound's efficacy and organ distribution. nih.govacs.org

Desazadesmethyldesferrithiocin (DADMDFT) analogues are based on the core structure of 2-(2-hydroxyphenyl)-Δ2-thiazoline-4-carboxylic acid. nih.gov This framework has been subjected to extensive structural modification to improve its iron-clearing properties and reduce toxicity. nih.gov Synthetic strategies focus on introducing various substituents onto the phenolic ring and altering the thiazoline ring. nih.govresearchgate.net

A common synthetic route involves the condensation of D-cysteine with substituted 2-hydroxybenzonitriles in a buffer solution. researchgate.net For instance, the introduction of hydroxyl, methoxy (B1213986), and carboxyl groups at different positions on the aromatic ring has been systematically explored. researchgate.net Modifications to the thiazoline ring have also been investigated, including oxidation to the corresponding thiazole (B1198619). researchgate.net The synthesis of the thiazole analogue involves the dehydrogenation of the methyl ester of this compound using manganese dioxide, followed by saponification. researchgate.net

Table 1: Examples of Synthesized (R)-Desazadesmethyldesferrithiocin Analogues

| Analogue Name | Aromatic Ring Substituents | Synthetic Precursors | Reference |

|---|---|---|---|

| (R)-2-(2,3-Dihydroxyphenyl)-Δ2-thiazoline-4-carboxylic acid | 3-Hydroxy | D-Cysteine, Ethyl 2,3-dihydroxybenzimidate | researchgate.net |

| (R)-2-(2,4-Dihydroxyphenyl)-Δ2-thiazoline-4-carboxylic acid | 4-Hydroxy | D-Cysteine, 2,4-Dihydroxybenzonitrile | researchgate.net |

| (R)-2-(2-Hydroxy-3-methoxyphenyl)-Δ2-thiazoline-4-carboxylic acid | 3-Methoxy | D-Cysteine, 2-Hydroxy-3-methoxybenzonitrile | researchgate.net |

| (R)-2-(3-Hydroxy-4-carboxyphenyl)-Δ2-thiazoline-4-carboxylic acid | 3-Hydroxy, 4-Carboxy | D-Cysteine, 4-Cyano-3-hydroxybenzoic acid | researchgate.net |

Attaching polyether chains to the desferrithiocin scaffold has proven to be a highly effective strategy for mitigating the nephrotoxicity observed with earlier compounds. nih.govresearchgate.net These modifications increase the water solubility and alter the lipophilicity of the chelators, leading to more favorable pharmacokinetic profiles. nih.govacs.org

The synthesis of polyether analogues typically involves the regiospecific O-alkylation of a dihydroxyphenyl precursor. acs.orggoogle.com For example, the ethyl ester of (S)-2-(2,4-dihydroxyphenyl)-4,5-dihydro-4-methyl-4-thiazolecarboxylic acid can be treated with an appropriate polyether iodide or tosylate in the presence of a base like potassium carbonate to attach the chain at the 4'-hydroxyl position. acs.org Subsequent saponification of the ester yields the final polyether-derivatized chelator. acs.orggoogle.com Researchers have synthesized series of these compounds, varying the length of the ethyleneoxy chain to fine-tune the molecule's properties. acs.org It has been observed that even small changes in the polyether chain length can significantly impact iron-clearing efficiency. acs.org

Table 2: Polyether Analogues of (S)-Desazadesferrithiocin and Impact on Iron Clearing Efficiency (ICE) in Rodents

| Compound | 4'-Position Substituent | ICE (%) | Reference |

|---|---|---|---|

| Parent Ligand (2) | -OH | 1.1 ± 0.8 | acs.org |

| Trioxa Polyether (4) | -O(CH₂CH₂O)₃CH₃ | 5.5 ± 1.9 | nih.govacs.org |

| Tetraoxa Polyether (5) | -O(CH₂CH₂O)₄CH₃ | ~11 times parent | acs.org |

Two notable polyether analogues, (S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid and (S)-4,5-dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid, have been identified as effective agents for uranium decorporation. tandfonline.com

To explore the impact of an extended aromatic system on chelating properties, naphthyldesferrithiocin analogues have been synthesized. nih.gov This modification involves replacing the phenyl ring with a hydroxynaphthyl moiety. The synthesis follows the established cyclocondensation methodology, reacting either D- or L-cysteine with the corresponding hydroxynaphthonitrile to produce chelators with controlled stereochemistry at the C-4 position. nih.gov

Specifically, analogues such as 2-(2'-hydroxynaphth-1'-yl)-Δ2-thiazoline-(4R)-carboxylic acid and 2-(3'-hydroxynaphth-2'-yl)-Δ2-thiazoline-(4R)-carboxylic acid have been prepared. nih.gov These benz-fused analogues represent a significant structural alteration aimed at increasing lipophilicity. researchgate.netnih.gov While these compounds were found to be orally active iron-clearing agents in rats, this activity did not translate to primate models, suggesting that metabolism is a key factor in their biological effect. nih.gov

Another strategy for derivatization involves replacing the carboxylate donor group with a hydroxamate moiety. researchgate.netscience.gov Hydroxamic acids are well-known iron-chelating groups found in many natural siderophores, such as desferrioxamine B. nih.govnih.gov The synthesis of hydroxamic acids can be achieved through several methods, most commonly by reacting a carboxylic acid derivative, such as an acid chloride or an ester, with hydroxylamine (B1172632) or a protected form thereof. sapub.org

Research has shown that desferrithiocin analogues in which the carboxylic acid is replaced with an N-methylhydroxamate group are effective free radical scavengers. science.gov This modification presents an alternative approach to developing improved therapeutic agents by altering the metal-binding and redox properties of the core molecule. science.gov

As mentioned, the stereochemistry at the C-4 position of the thiazoline ring is a critical determinant of the biological properties of desferrithiocin analogues. acs.org Consistent stereochemical control is achieved by using enantiomerically pure amino acids as starting materials in a chiral pool synthesis strategy. researchgate.net

To obtain the (R)-configuration at C-4, as found in this compound, D-cysteine is used as the chiral building block. researchgate.net Conversely, to synthesize the (S)-enantiomer, L-cysteine (also known as (S)-cysteine) is employed. nih.gov The condensation reaction with the aromatic nitrile proceeds with retention of configuration at the alpha-carbon of the cysteine, which becomes the C-4 of the thiazoline ring. This robust and straightforward method has been successfully applied to the synthesis of a wide variety of analogues, including the desaza- nih.govresearchgate.net, naphthyl- nih.gov, and other series, allowing for a systematic investigation of how C-4 stereochemistry influences efficacy and toxicity. acs.org

Chemical Modification Strategies for Structure-Activity Relationship Studies

The search for clinically effective and safe oral iron chelators has led to extensive chemical modification of the desferrithiocin (DFT) scaffold, including this compound. Structure-activity relationship (SAR) studies have been crucial in systematically re-engineering the pharmacophore to enhance iron clearing efficiency (ICE) while mitigating undesirable toxicological profiles. acs.org These investigations have focused on modifying key structural components of the molecule, primarily the aromatic ring system and the thiazoline ring, as well as exploring the impact of stereochemistry. acs.orgbenthamdirect.com

Modifications of the Aromatic Ring

The nature and position of substituents on the aromatic ring are critical determinants of a chelator's efficacy. The original desferrithiocin contains a 3-hydroxy-2-pyridinyl moiety. Early SAR studies established that the aromatic hydroxyl group is essential for iron chelation. nih.govresearchgate.net Subsequent research focused on creating analogues by replacing the pyridine (B92270) ring with a phenyl ring (desaza-analogues) and introducing various substituents to probe the electronic and steric requirements for optimal activity. benthamdirect.comnih.gov

Key findings from these modifications include:

Hydroxylation: The introduction of a second hydroxyl group on the phenyl ring, particularly at the C-4' position to create a 2,4-dihydroxyphenyl analogue, was found to be a significant modification. acs.orgnih.gov For instance, 2-(2,4-dihydroxyphenyl)-Δ2-thiazoline-4(S)-carboxylic acid emerged as a promising candidate from these studies. nih.gov

Removal of the Pyridine Nitrogen: Creating desaza-analogues, where the pyridine nitrogen is removed, had little impact on the deferration properties, indicating it is not critical for the compound's efficacy. researchgate.net This simplification of the aromatic system facilitated the synthesis of a wider range of derivatives. researchgate.net

Introduction of Other Functional Groups: The addition of methoxy and carboxy groups to the aromatic ring was explored. nih.govresearchgate.net For example, a methoxy group was introduced at the 3-position of the phenyl ring, and a carboxy group at the 4-position, to evaluate their impact on the molecule's properties. researchgate.net

Polyether Chains: To address toxicity concerns, a notable strategy involved replacing the 4'-hydroxyl group with polyether chains. researchgate.net It was discovered that attaching a 3,6,9-trioxadecyloxy group at this position could ameliorate nephrotoxicity. researchgate.net Further studies established that the length and position of the polyether backbone influenced the ligand's iron clearing efficiency, tissue distribution, and biliary ferrokinetics. researchgate.net

Benz-fusion: To alter lipophilicity, benz-fusion of the aromatic rings was investigated. While this modification had minimal effect on the iron clearing efficiency values, it provided further insights into the stereochemical preferences of the chelators. nih.gov

Table 1: Impact of Aromatic Ring Modifications on Desferrithiocin Analogues

| Modification Type | Specific Analogue/Change | Key Finding | Reference(s) |

|---|---|---|---|

| Hydroxylation | 2-(2,4-dihydroxyphenyl)-Δ2-thiazoline-4(S)-carboxylic acid | Promising candidate with high efficacy. | nih.gov |

| Ring System | Desazadesmethyldesferrithiocin (phenyl ring instead of pyridine) | Removal of pyridine nitrogen had little impact on iron clearing properties. | researchgate.net |

| Alkoxylation | 4,5-dihydro-2-(2-hydroxy-3-methoxyphenyl)thiazole-4(S)-carboxylic acid | Explored to understand electronic effects on chelation. | researchgate.net |

| Carboxylation | 2-(4-carboxy-2-hydroxyphenyl)-4,5-dihydrothiazole-4(S)-carboxylic acid | Investigated as an alternative modification to the phenyl ring. | researchgate.net |

| Polyether Substitution | (S)-4,5-dihydro-2-[2-hydroxy-4-(polyether)phenyl]-4-methyl-4-thiazolecarboxylic acids | Polyether chain length and position control ICE and tissue distribution. Ameliorated nephrotoxicity. | researchgate.net |

| Benz-fusion | Quinoline desferrithiocin analogues | Altered lipophilicity with little change in ICE; highlighted stereochemical importance. | researchgate.netnih.gov |

Modifications of the Thiazoline Ring

The thiazoline ring provides two of the three essential donor atoms for iron coordination: the ring nitrogen and the carboxyl group oxygen. researchgate.net Consequently, modifications to this part of the molecule have been approached with caution, as major changes often lead to a loss of activity.

Key findings from these modifications include:

Carboxyl Group: The carboxyl group at the C-4 position is fundamental to the chelator's activity. nih.govresearchgate.net Its role as a key ligating center has been consistently confirmed. researchgate.net

Stereochemistry at C-4: The stereochemistry at the C-4 chiral center has a substantial effect on iron clearing efficiency. acs.org Studies comparing the (R) and (S) enantiomers of various analogues consistently show that the (S)-enantiomer is more effective, particularly in primate models. acs.orgnih.gov For example, studies on the enantiomers 4,5-dihydro-2-(2,4-dihydroxyphenyl)thiazole-4(R)-carboxylic acid and its (S)-counterpart demonstrated this stereochemical dependence. acs.org

Substitution at C-4: Removal of the methyl group at the C-4 position (to give desmethyldesferrithiocin analogues) had little effect on the iron-clearing properties. researchgate.net

Ring Heteroatom: The sulfur atom in the thiazoline ring is vital. Replacing the sulfur with an oxygen atom to form an oxazoline (B21484) analogue resulted in a compound that was ineffective at clearing iron. researchgate.net

Ring Size: Expanding the five-membered thiazoline ring to a six-membered Δ2-thiazine system was also detrimental to activity. researchgate.net

Table 2: Impact of Thiazoline Ring Modifications on Desferrithiocin Analogues

| Modification Type | Specific Analogue/Change | Key Finding | Reference(s) |

|---|---|---|---|

| Stereochemistry | (S)-enantiomers vs. (R)-enantiomers | (S)-enantiomers consistently show higher iron clearing efficiency. | acs.orgnih.gov |

| C-4 Substitution | Removal of C-4 methyl group | Little impact on deferration properties. | researchgate.net |

| Heteroatom Substitution | Oxazoline analogue (Oxygen for Sulfur) | Resulted in an inactive compound. | researchgate.net |

| Ring Expansion | Δ2-thiazine analogue (6-membered ring) | Led to loss of iron clearing activity. | researchgate.net |

Structural Elucidation and Characterization of R Desmethyldesferrithiocin and Its Metal Complexes

Spectroscopic Analysis Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful, non-destructive means to probe the molecular structure of (R)-Desmethyldesferrithiocin. Different regions of the electromagnetic spectrum reveal distinct aspects of the molecule's composition and architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of this compound by detecting the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. nih.gov The chemical shifts, coupling constants, and integration of signals in an NMR spectrum allow for the assignment of specific protons and carbons within the molecule, confirming its connectivity.

For instance, ¹H-NMR can be used to determine the number of different types of protons and their neighboring environments. In the case of complex molecules or mixtures of isomers, advanced NMR techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be employed to establish proton-proton correlations and delineate individual spin systems. reddit.com Furthermore, NMR is highly sensitive to the electronic environment of the nuclei, making it an invaluable tool for studying the formation of metal complexes. Upon coordination with a metal ion, such as thorium(IV), changes in the chemical shifts of nearby protons, particularly those on the phenolate (B1203915) group and the nitrogen atom in the thiazoline (B8809763) ring, can be observed, confirming the binding sites. researchgate.net

| Technique | Information Obtained | Application to this compound |

| ¹H NMR | Number and environment of protons | Confirms the arrangement of hydrogen atoms. |

| ¹³C NMR | Carbon skeleton structure | Elucidates the connectivity of carbon atoms. |

| COSY/TOCSY | Proton-proton correlations | Helps in assigning complex proton signals. |

| Metal-Ligand Titration | Binding site identification | Observes shifts in proton signals upon metal chelation. researchgate.net |

UV/Vis Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com This absorption corresponds to the excitation of electrons to higher energy states and provides information about the electronic structure of the molecule, particularly the presence of chromophores—parts of the molecule that absorb light. wikipedia.org

In this compound, the aromatic rings and conjugated systems act as chromophores, giving rise to characteristic absorption bands in the UV/Vis spectrum. The wavelength of maximum absorbance (λmax) and the intensity of the absorption are key parameters obtained from this technique. ijnrd.org The formation of metal complexes with this compound often leads to the appearance of new absorption bands or shifts in the existing ones. researchgate.net These changes are indicative of ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal center, confirming the coordination of the metal ion and providing insights into the electronic properties of the resulting complex.

| Region | Wavelength Range | Typical Transitions | Information for this compound |

| UV | 200-400 nm | π → π* and n → π* transitions in aromatic rings and conjugated systems. | Characterizes the electronic structure of the ligand. |

| Visible | 400-800 nm | Ligand-to-Metal Charge Transfer (LMCT) and d-d transitions. | Confirms metal complex formation and provides electronic details of the complex. |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, scientists can generate a detailed map of electron density and, from that, deduce the precise positions of atoms, bond lengths, and bond angles. nih.gov

Stereochemical Analysis and Its Impact on Molecular Configuration

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in understanding the properties and biological activity of chiral compounds like this compound. The specific spatial arrangement of atoms, known as the absolute configuration, can significantly influence how a molecule interacts with other chiral molecules, such as biological receptors.

The designation '(R)' in this compound refers to the absolute configuration at its chiral center, as determined by the Cahn-Ingold-Prelog priority rules. libretexts.orglibretexts.org This system assigns priorities to the groups attached to the stereocenter based on atomic number; the 'R' configuration (from the Latin rectus, for right) is assigned if the sequence from highest to lowest priority traces a clockwise direction. libretexts.orgchemistrysteps.com Conversely, the 'S' configuration (from the Latin sinister, for left) describes a counter-clockwise arrangement. libretexts.org

Metal Chelation and Coordination Chemistry of R Desmethyldesferrithiocin

Ligand-Metal Coordination Modes and Sites

(R)-Desmethyldesferrithiocin acts as a tridentate ligand, meaning it binds to a central metal ion through three donor atoms. This coordination is crucial for the formation of stable metal complexes. The key donor atoms involved in this process are the thiazoline (B8809763) nitrogen, the phenol (B47542) oxygen, and the carboxylate oxygen.

Phenol Oxygen as a Donor Atom

A critical donor site in the this compound molecule is the oxygen atom of the phenolic hydroxyl group. Upon deprotonation, this oxygen atom becomes a potent coordinating agent, readily forming a strong bond with a positively charged metal ion. The phenolic oxygen is a key contributor to the high affinity of this compound for trivalent metal ions like iron(III).

Carboxylate Oxygen as a Donor Atom

The third point of attachment to a metal ion is provided by one of the oxygen atoms of the carboxylate group. Similar to the phenol oxygen, the carboxylate group must be deprotonated to act as an effective donor. The bidentate nature of the carboxylate group, where both oxygen atoms can potentially interact with the metal, further enhances the stability of the chelate ring formed during complexation.

Complexation with Transition Metals

The ability of this compound to form stable complexes with various transition metals is central to its function. The stoichiometry and stability of these complexes are key parameters in understanding its efficacy as a metal chelator.

Iron(III) Complexation Stoichiometry and Stability

This compound exhibits a high affinity for iron(III), forming a stable complex with a 2:1 ligand-to-metal stoichiometry. dergipark.org.tr This means that two molecules of this compound wrap around a single iron(III) ion, satisfying its coordination sphere. The resulting complex is formally denoted as [Fe(III)((R)-DMDFT)₂]⁻.

Table 1: Iron(III) Complexation Data

| Parameter | Value |

| Stoichiometry (Ligand:Metal) | 2:1 |

| Complex Formula | [Fe(III)((R)-DMDFT)₂]⁻ |

| Stability Constant (log β₂) | Not experimentally determined for this compound. Calculated value for desferrithiocin-Fe(III) is 23.88. researchgate.net |

Interactions with Other Biologically Relevant Metal Ions (e.g., Al³⁺, Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺, Mn²⁺, Mg²⁺, Ca²⁺)

In addition to iron(III), this compound has the potential to interact with a range of other biologically significant metal ions. Siderophores are known to form complexes with various metals, and the donor atoms in this compound are suitable for coordinating with these ions.

Theoretical studies on the parent compound, desferrithiocin (B607067), have indicated complex formation with Al³⁺, Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺, Mn²⁺, Mg²⁺, and Ca²⁺. researchgate.net However, specific experimental stability constants for the complexes of this compound with these metal ions are not currently available in the scientific literature. The affinity of this compound for these metals is an important factor in its selectivity and potential for in vivo applications, as interactions with other essential metal ions could lead to unintended biological consequences. Further research is needed to quantify the stability of these complexes.

Table 2: Interaction with Other Metal Ions

| Metal Ion | Complexation Expected | Stability Constant (log K) |

| Al³⁺ | Yes | Data not available |

| Cu²⁺ | Yes | Data not available |

| Zn²⁺ | Yes | Data not available |

| Co²⁺ | Yes | Data not available |

| Ni²⁺ | Yes | Data not available |

| Mn²⁺ | Yes | Data not available |

| Mg²⁺ | Yes | Data not available |

| Ca²⁺ | Yes | Data not available |

Complexation with Actinides and Lanthanides (e.g., Thorium(IV), Uranyl)

The coordination chemistry of this compound and its parent compound, desferrithiocin (DFT), extends beyond iron to include other heavy metals, such as actinides. nih.gov Research into the interaction of DFT analogues with actinides has been particularly motivated by the need for effective decorporation agents to remove toxic radionuclides like uranium from the body. nih.gov

Studies have investigated the potential of various desferrithiocin analogues to act as decorporation agents for uranium. nih.gov Once absorbed, the hexavalent uranyl ion, U(VI), primarily causes damage to the kidneys and bones. nih.gov The goal of a decorporation agent is to chelate the metal ion, forming a stable complex that can be safely excreted from the body.

In a key study using a rat model, several DFT analogues were evaluated for their ability to remove uranium following administration of uranyl acetate. nih.gov The effectiveness of these chelators was assessed by measuring the reduction in uranium levels in the kidneys, a primary target organ for uranium toxicity, and by quantifying the total uranium excreted. nih.gov

The positive control in these studies, diethylenetriaminepentaacetic acid (DTPA), was found to reduce renal uranium when administered subcutaneously, but it was not effective when given orally and did not significantly promote total uranium excretion. nih.gov In contrast, certain DFT analogues demonstrated a significant ability to remove uranium from the kidneys. nih.gov

Notably, the research identified two particularly effective polyether derivatives of (S)-desazadesferrithiocin, a close structural relative of this compound. These compounds, when administered orally, resulted in substantial reductions in kidney uranium levels. nih.gov A significant finding was that the uranium excretion promoted by these DFT analogues occurred predominantly through bile, which helps to spare the kidneys from further exposure to the actinide. nih.gov This biliary excretion pathway is a distinct advantage over agents like DTPA, where the small amount of excreted uranium passes through the kidneys. nih.gov

The table below summarizes the uranium decorporation efficiency of selected (S)-desferrithiocin analogues compared to the control agent DTPA, highlighting the percentage reduction in kidney uranium levels.

Table 1: Uranium Decorporation by Selected (S)-Desferrithiocin Analogues and DTPA in a Rat Model

| Compound | Administration Route | Dose (µmol kg-1) | Kidney Uranium Reduction (%) | Primary Excretion Route |

|---|---|---|---|---|

| DTPA | s.c. | 150 | 44% | Renal |

| (S)-4'-(HO)-DADFT-PE (9) | p.o. | 300 | 57% | Biliary (71%) |

| (S)-3'-(HO)-DADFT-PE (10) | p.o. | 300 | 62% | Biliary (67%) |

Data sourced from a study on desferrithiocin analogue uranium decorporation agents. nih.gov Note: DADFT-PE refers to polyether derivatives of desazadesferrithiocin.

While these promising results were obtained with (S)-enantiomers of desferrithiocin analogues, they underscore the potential of the desferrithiocin scaffold for complexing with actinides like uranium. The specific complexation behavior of this compound with Thorium(IV) and other lanthanides has not been as extensively detailed in available literature, but the underlying coordination chemistry principles suggest a similar potential for interaction.

Computational Studies on Metal-Ligand Interactions

Computational chemistry provides powerful tools for understanding the intricacies of metal-ligand interactions at an electronic and structural level. For complex chelators like this compound, methods such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are invaluable for elucidating the factors that govern binding affinity, selectivity, and complex stability. nih.govmdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as metal-ligand complexes. nih.govresearchgate.net It is a widely used tool for studying the coordination chemistry of chelators, providing insights into geometries, binding energies, and electronic properties that are often difficult to obtain experimentally. rsc.org

DFT studies have been applied to the parent compound, desferrithiocin, to understand its complexation with various divalent and trivalent metal ions. nih.gov In one such theoretical study, the structures of desferrithiocin coordinated to a range of metal ions were investigated using the CAM-B3LYP/6-31G(d) level of theory in an aqueous environment. nih.gov These calculations help to elucidate the factors controlling the stability and reactivity of metal-siderophore complexes. nih.gov

Key parameters that can be derived from DFT calculations include:

Binding Energies: These values quantify the strength of the interaction between the ligand and the metal ion, indicating the stability of the complex.

Optimized Geometries: DFT can predict the most stable three-dimensional structure of the metal-ligand complex, including bond lengths and angles.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from infrared spectroscopy) to validate the predicted structure. For desferrithiocin complexes, critical bond vibrations are found in the 1300-1800 cm⁻¹ range. nih.gov

Charge Transfer Analysis: This analysis evaluates donor-acceptor interaction energies, which are crucial for understanding the nature of the coordinate bonds within the complex. nih.gov

The table below illustrates the type of data that can be generated from DFT studies on metal-ligand complexes, based on findings for the parent desferrithiocin siderophore.

Table 2: Quantum Chemical Descriptors from DFT Analysis of Desferrithiocin-Metal Complexes

| Calculated Property | Significance | Example Finding for Desferrithiocin |

|---|---|---|

| Binding Affinity (log β) | Indicates the stability of the complex in solution. | The calculated binding affinity for Fe³⁺ (log β₂=23.88) supports its role as an effective iron scavenger. nih.gov |

| Donor-Acceptor Interaction Energy (E(2)) | Quantifies charge transfer in complex formation. | An increase in the effective nuclear charge of the metal ion increases the E(2) values. nih.gov |

| Vibrational Frequencies (cm⁻¹) | Correlates theoretical structures with experimental spectra. | Critical C=O stretching and C-H bending vibrations are located between 1300-1800 cm⁻¹. nih.gov |

Data based on a DFT study of desferrithiocin with various metal ions. nih.gov

While specific DFT studies focusing exclusively on the complexation of this compound with actinides like Thorium(IV) and Uranyl are not widely available, the established methodologies demonstrate the potential of this approach to predict and rationalize the binding behavior of this specific ligand.

For studying metal-ligand interactions within a larger, more complex environment, such as in a biological system, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. mdpi.commdpi.com This multiscale approach combines the accuracy of quantum mechanics for a specific region of interest with the computational efficiency of molecular mechanics for the surrounding environment. mdpi.com

In a typical QM/MM setup for a chelator like this compound interacting with a metal ion, the following partition would be used:

QM Region: The metal ion and the coordinating atoms of the ligand are treated with a high-level quantum mechanical method (like DFT). This is essential because the electronic effects of the metal ion must be explicitly considered to accurately describe the coordination bonds and any potential catalytic activity. mdpi.com

MM Region: The rest of the ligand's structure and the surrounding solvent molecules (e.g., water) are treated using classical molecular mechanics force fields. This allows for the simulation of a much larger system over longer timescales than would be possible with a full QM calculation. mdpi.com

QM/MM molecular dynamics simulations are particularly powerful for:

Investigating the conformational properties and fluctuations of the complex in solution. mdpi.com

Understanding the role of the solvent in the complexation process.

Modeling chemical reactions, such as the mechanism of metal uptake or release. mdpi.com

Simulating dynamic processes that are inaccessible to static calculations.

Although specific QM/MM simulation studies on this compound have not been identified in the reviewed literature, this methodology represents a frontier in computational chemistry for providing a dynamic and more realistic picture of how this chelator interacts with metal ions like Thorium(IV) and Uranyl in a solvated or biological context. mdpi.com

Biological Research Paradigms and Mechanistic Investigations of R Desmethyldesferrithiocin Analogues

Biosynthetic Pathways of Desferrithiocin (B607067) and its Precursors in Microorganisms

Desferrithiocin is a microbial siderophore originally isolated from Streptomyces antibioticus. acs.org Its biosynthesis, like that of many other siderophores, is a complex process involving multiple enzymatic steps and is influenced by environmental conditions. The core structure of desferrithiocin is understood to be derived from the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine.

The production of siderophores by Streptomyces species is tightly regulated and significantly influenced by a variety of environmental factors. While research specifically detailing the optimal conditions for desferrithiocin production is limited, general principles of siderophore production in Streptomyces can be inferred. A primary trigger for siderophore biosynthesis is iron-limiting conditions. nih.gov

Key environmental factors that influence siderophore production include:

Carbon and Nitrogen Sources: The availability and type of carbon and nitrogen sources can impact the yield of siderophores. For instance, in some Streptomyces species, glycerol, sucrose, and glucose have been identified as effective carbon sources, while ammonium (B1175870) chloride, sodium nitrate, and urea (B33335) serve as good nitrogen sources for siderophore production.

pH and Temperature: The pH of the culture medium and the incubation temperature are critical parameters. Optimal pH for siderophore production by some Streptomyces strains has been reported to be around 8.0, with temperatures below 20°C and above 40°C being unsuitable for both growth and siderophore synthesis.

Phosphate (B84403) Concentration: The concentration of phosphate in the medium can also affect the production of siderophores.

Iron Concentration: High concentrations of iron in the environment typically suppress the production of siderophores, as there is no need for the microorganism to expend energy on iron acquisition.

The precise enzymatic machinery responsible for the biosynthesis of desferrithiocin has not been extensively detailed in the available research. However, the biosynthesis of many siderophores in bacteria, including Streptomyces, often occurs via Non-Ribosomal Peptide Synthetase (NRPS) or NRPS-independent siderophore (NIS) pathways. nih.govnih.govfigshare.comrsc.org The desferrioxamine biosynthetic pathway, for example, belongs to the NIS family of pathways. google.com

Given that desferrithiocin is formed from the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine, it is plausible that its biosynthesis involves a series of enzymatic reactions catalyzed by a dedicated gene cluster. These enzymes would be responsible for the synthesis of the precursors and their subsequent ligation to form the final desferrithiocin molecule. While the specific enzymes that catalyze the condensation of 3-hydroxypicolinic acid and S-α-methyl cysteine in the desferrithiocin pathway are not yet fully characterized, the general principles of siderophore biosynthesis suggest a multi-enzyme complex is likely involved.

Structure-Activity Relationships in Chelation Efficacy Research

Extensive research has been conducted to understand the relationship between the chemical structure of desferrithiocin analogues and their ability to chelate iron, as well as their toxicological profiles. These studies are crucial for designing safer and more effective iron chelators for clinical use.

The stereochemistry at the C-4 position of the thiazoline (B8809763) ring has a profound impact on the iron clearing efficiency and toxicity of desferrithiocin analogues. nih.govnih.gov

Primate Studies: In primate models, a significant difference in efficacy and toxicity is observed between the (R) and (S)-enantiomers of desmethyldesferrithiocin (DMDFT). The (S)-DMDFT enantiomer is an effective iron chelator, while the (R)-DMDFT enantiomer not only fails to induce significant iron clearance but also exhibits severe toxicity, with fatalities reported in monkeys administered the (R)-enantiomer. nih.gov The disparity in their activity is attributed to differences in their pharmacokinetics, with the clearance of (S)-DMDFT and its iron complex being substantially higher than that of the (R)-enantiomer. nih.gov

Rodent Studies: In contrast to primates, both the (R) and (S) enantiomers of DMDFT were found to be effective iron chelators with minimal toxicity in rodent models. nih.gov

This enantioselectivity underscores the importance of the (S)-configuration at the C-4 carbon for optimal therapeutic properties in primates.

| Property | (R)-Desmethyldesferrithiocin | (S)-Desmethyldesferrithiocin | Reference |

|---|---|---|---|

| Iron Clearing Efficacy in Primates | Ineffective | Effective | nih.gov |

| Toxicity in Primates | High (fatalities reported) | Low | nih.gov |

| Iron Clearing Efficacy in Rodents | Effective | Effective | nih.gov |

| Toxicity in Rodents | Minimal | Minimal | nih.gov |

Modifications to the aromatic ring of desferrithiocin analogues have been a key strategy to mitigate the nephrotoxicity associated with the parent compound while maintaining or improving iron chelation efficacy. nih.govnih.gov

Hydroxylation: The introduction of a hydroxyl group at the 4'-position of the aromatic ring has been shown to dramatically reduce the toxicity of desazadesferrithiocin analogues. nih.gov This modification results in orally active iron chelators that are significantly less toxic than the parent compounds. nih.gov

Polyether Fragments: The addition of a polyether fragment to the aromatic ring has also proven effective in reducing renal toxicity. nih.gov Analogues with these modifications have demonstrated excellent iron clearing properties with little to no impact on renal function. nih.gov

These findings highlight that relatively simple manipulations of the aromatic ring can have a marked positive effect on the therapeutic index of desferrithiocin-based chelators. nih.gov

| Modification | Impact on Toxicity | Impact on Iron Clearing Efficacy | Reference |

|---|---|---|---|

| 4'-Hydroxylation | Significantly reduced | Maintained or slightly altered | nih.govnih.gov |

| Addition of Polyether Fragment | Significantly reduced | Excellent | nih.gov |

The thiazoline ring is a critical structural component for the iron-chelating activity of desferrithiocin and its analogues. nih.gov Research into modifications of this ring has consistently shown that its integrity is essential for efficacy.

Ring Integrity: Structure-activity relationship studies have demonstrated that the thiazoline ring must remain intact. nih.gov Alterations to this heterocyclic system lead to a loss of iron-clearing activity.

Alternative Ring Systems: Replacing the thiazoline ring with other heterocyclic systems has been investigated, but these modifications generally result in a significant decrease or complete loss of chelation efficacy.

These findings emphasize the strict structural requirements of the thiazoline ring for effective iron chelation by this class of compounds.

Investigating Ligand-Metal Complex Kinetics in Biological Contexts

The in vivo performance of desferrithiocin analogues is not solely predicted by the thermodynamic stability of the iron complex but is heavily influenced by pharmacokinetic factors. nih.govacs.org Desferrithiocin and its analogues are tridentate ligands, forming 2:1 complexes with Fe(III). nih.gov While the thermodynamics of this binding are a prerequisite for activity, factors such as gastrointestinal absorption, tissue distribution, and plasma residence time of both the ligand and its iron complex are paramount. nih.govacs.org

A stark illustration of this is the difference in the pharmacokinetics between the (R) and (S) enantiomers of desmethyldesferrithiocin (DMDFT) and their iron complexes observed in primates. These differences likely account for the disparities in their iron-clearing properties and toxicity profiles. nih.gov Pharmacokinetic data revealed an enantioselective renal clearance. The clearance of (S)-DMDFT was 3.5 times greater than that of (R)-DMDFT, and more strikingly, the clearance of the Fe(III)[(S)-DMDFT]₂ complex was 6.8 times greater than that of the Fe(III)[(R)-DMDFT]₂ complex. nih.gov This resulted in prolonged, high plasma concentrations of the (R)-enantiomer's iron complex, which is believed to be linked to its observed toxicity in primates. nih.gov

| Parameter | Fe(III)[(R)-DMDFT]₂ | Fe(III)[(S)-DMDFT]₂ | Reference |

|---|---|---|---|

| Renal Clearance Rate | 6.8 times slower than (S)-complex | Reference Rate | nih.gov |

| Plasma Concentration at 8h | > 10 mg/L (20 µM) | At or below limits of detection | nih.gov |

| Peak Plasma Concentration | Exceeded 25 mg/L (50 µM) for hours | Never exceeded 50 µM | nih.gov |

Engagement with Biological Systems: In Vitro and Preclinical Model Approaches

Cell-Based Assays for Ligand Evaluation

In vitro cell-based assays are crucial for the initial evaluation of the biological activity and cytotoxicity of this compound analogues. A common method to assess antiproliferative effects is the MTT assay, which measures cell viability. In studies with hepatocellular carcinoma (HCC) cell lines, desferrithiocin (DFT) demonstrated potent inhibition of cell proliferation. nih.gov

Another key in vitro assessment involves measuring cytotoxicity by quantifying the release of intracellular enzymes, such as aspartate aminotransferase (AST), which indicates cell membrane disruption. nih.govresearchgate.net Furthermore, the direct impact of these chelators on iron metabolism can be observed in cell culture by measuring their effect on iron uptake from radiolabeled transferrin (⁵⁹Fe-Tf). nih.govresearchgate.net These assays have shown that DFT can rapidly decrease iron uptake in both hepatoma cells and normal hepatocytes. researchgate.net Such cell-based studies are invaluable for screening compounds and elucidating their mechanisms of action before advancing to more complex in vivo models. frontiersin.orgresearchgate.netscielo.br

Non-Human Animal Models for In Vivo Studies

The primary animal model for the initial assessment of iron-clearing efficiency (ICE) for desferrithiocin analogues is the bile duct-cannulated rat. nih.gov This model is efficient for determining a chelator's potential and provides detailed information on the total iron output as well as the kinetics of both biliary and urinary iron excretion. nih.govnih.gov In these rodent models, both (R)- and (S)-desmethyldesferrithiocin were found to be effective iron chelators with minimal toxicity. nih.gov However, dose-response studies in rats with other analogues have indicated that the iron decorporation effect can become saturated at higher doses, meaning that tripling a dose does not necessarily lead to a threefold increase in iron excretion. nih.gov Ligands demonstrating an efficiency greater than 2% in the rodent model are typically advanced to primate studies. nih.gov

| Compound | Dose (µmol/kg) | Iron Clearing Efficiency (ICE %) | Reference |

|---|---|---|---|

| Desferrithiocin (DFT) | Not Specified | 5.5 ± 3.2% | nih.gov |

| (S)-3′-(HO)-DADFT-PE | 50 | 20.7 ± 4.4% | nih.gov |

| (S)-3′-(HO)-DADFT-PE | 150 | 18.7 ± 2.9% | nih.gov |

| (S)-3′-(HO)-DADFT-PE | 300 | 10.6 ± 4.4% | nih.gov |

Non-human primate models, particularly the iron-overloaded Cebus apella monkey, are considered highly effective in predicting the clinical performance of iron chelators in humans. nih.gov When this compound was evaluated in this model, the results were dramatically different from those observed in rodents. While the (S)-enantiomer effectively induced iron clearance, the (R)-enantiomer failed to promote any iron excretion. nih.gov

Furthermore, the administration of this compound was associated with significant toxicity, leading to the death of two out of nine monkeys within 24 hours of administration. nih.gov This severe outcome in primates, which was not predicted by rodent studies, is attributed to the significant pharmacokinetic differences between the enantiomers. nih.gov The iron complex of the (R)-enantiomer is cleared much more slowly from the plasma, leading to prolonged exposure to high concentrations of the complex, which is likely the cause of the toxicity. nih.gov This highlights the critical importance of non-human primate models in preclinical development, as they can reveal species-specific toxicities not apparent in lower-order animal models. nih.gov

| Compound | Iron Clearance | Observed Toxicity | Reference |

|---|---|---|---|

| This compound | None | Severe; death in 2 of 9 subjects | nih.gov |

| (S)-Desmethyldesferrithiocin | Effective | Not specified as severe | nih.gov |

| Desferrithiocin (DFT) | Effective (ICE 16.1 ± 8.5%) | Nephrotoxicity (in rats) | nih.gov |

Pharmacokinetic Profiling Methodologies in Preclinical Models

The pharmacokinetic profiling of this compound and its analogues in preclinical models involves a series of methodologies designed to understand the compound's behavior in a living organism. These studies are fundamental to predicting the drug's trajectory from administration to elimination and are crucial for the development of safe and effective therapies. The process typically begins with in vitro assessments to anticipate in vivo outcomes, followed by animal studies to observe the compound's real-world behavior.

Methodologies for preclinical pharmacokinetic profiling often include:

In Vitro Metabolic Stability Assays: These are essential for predicting a compound's behavior in vivo. nuvisan.com Such assays involve incubating the drug candidate with liver microsomes or hepatocytes to monitor its degradation over time. nuvisan.com The rate of metabolism provides insights into the compound's half-life and its potential for drug-drug interactions. nuvisan.com Liver microsomes are frequently used as they contain a high concentration of metabolizing enzymes. wuxiapptec.com

Animal Models: To generate comprehensive pharmacokinetic data, studies are conducted in various animal species, including mice, rats, dogs, and non-human primates. srce.hr These studies help determine key parameters such as clearance, bioavailability, exposure, half-life, and volume of distribution. srce.hr For iron chelators like this compound, both non-iron-overloaded and iron-overloaded animal models are utilized to assess the drug's efficacy and pharmacokinetic profile.

Bioanalytical Methods: High-performance liquid chromatography (HPLC) is a key analytical technique used for the quantitative determination of the chelator and its iron complex in biological fluids like plasma and urine. This allows for the precise measurement of drug concentrations over time, which is essential for calculating pharmacokinetic parameters.

ADME studies are a cornerstone of preclinical drug development, providing a comprehensive understanding of a drug's journey through the body. These studies investigate the four key processes: absorption, distribution, metabolism, and excretion.

Absorption: For orally administered drugs like some desferrithiocin analogues, absorption studies determine the extent and rate at which the drug enters the bloodstream. The stability of these compounds at different pH levels, such as in the stomach, is a critical factor. For instance, studies have shown that desferrithiocin analogues can undergo hydrolysis at acidic pH, which could impact their absorption.

Distribution: This phase examines where the drug travels within the body after absorption. For iron chelators, it is particularly important to understand their distribution to iron-rich tissues like the liver, spleen, and bone marrow. The binding of the drug to plasma proteins can also significantly influence its distribution and availability to target tissues.

Metabolism: This process involves the chemical modification of the drug by the body, primarily in the liver, to facilitate its elimination. The metabolic profile of a drug candidate is a critical determinant of its efficacy and potential for toxicity. In vitro models using liver microsomes are commonly employed in early screening to understand the metabolic pathways.

Excretion: This is the final stage where the drug and its metabolites are removed from the body, primarily through urine and feces. The route and rate of excretion are vital for determining the dosing regimen. For desferrithiocin analogues, renal excretion is a significant pathway.

While general ADME principles apply, specific data on the absorption, distribution, and metabolism of this compound are not extensively detailed in the available literature. However, the excretion of this compound has been a focus of enantioselective studies.

Significant differences in the pharmacokinetic profiles of the (R) and (S) enantiomers of desmethyldesferrithiocin (DMDFT) have been observed, particularly in preclinical primate models. These differences are a clear illustration of enantioselectivity in drug disposition.

In studies conducted in Cebus apella primates, the pharmacokinetics of the two enantiomers and their iron complexes were found to be disparate. nih.gov The data strongly suggest an enantioselective renal clearance of both the free chelator and its iron complex. nih.gov The clearance of (S)-DMDFT was found to be 3.5 times greater than that of (R)-DMDFT. nih.gov This disparity was even more pronounced for their iron complexes, with the clearance of FeIII[(S)-DMDFT]2 being 6.8 times greater than that of FeIII[(R)-DMDFT]2. nih.gov

This difference in renal clearance has profound implications for the plasma concentrations of the iron complexes. In primates administered (R)-DMDFT, the plasma levels of its iron complex, FeIII[(R)-DMDFT]2, exceeded 50 µM for several hours and remained above 20 µM at the 8-hour mark. nih.gov In stark contrast, the plasma concentrations of FeIII[(S)-DMDFT]2 never surpassed 50 µM and were at or below the limits of detection 8 hours after injection. nih.gov The prolonged high plasma concentration of the FeIII[(R)-DMDFT]2 complex is believed to be linked to the observed toxicity of the (R)-enantiomer in primates. nih.gov

Interactive Data Table: Enantioselective Renal Clearance of DMDFT in Primates

| Parameter | (S)-DMDFT vs (R)-DMDFT | FeIII[(S)-DMDFT]2 vs FeIII[(R)-DMDFT]2 |

| Relative Clearance | (S)-enantiomer is 3.5x greater | (S)-enantiomer complex is 6.8x greater |

Enzyme Interactions and Metabolic Stability Research

The interaction of drug candidates with metabolizing enzymes is a critical area of research, as it determines the drug's metabolic stability and potential for drug-drug interactions. The primary site of drug metabolism is the liver, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, are responsible for the biotransformation of xenobiotics.

In vitro metabolic stability assays are a key tool in this research. nuvisan.com These assays typically utilize liver microsomes or hepatocytes to assess how quickly a compound is metabolized. nuvisan.com The data generated, such as the in vitro half-life (t1/2) and intrinsic clearance (CLint), are used to predict in vivo pharmacokinetic parameters. springernature.com

The investigation of interactions between a drug candidate and drug-metabolizing enzymes is crucial for several reasons. It helps in identifying the specific enzymes responsible for the drug's metabolism, which is essential for predicting potential drug-drug interactions. mdpi.com If a drug is metabolized by a specific CYP enzyme, co-administration with another drug that inhibits or induces this enzyme can lead to altered plasma concentrations and potentially adverse effects or loss of efficacy. nih.gov

Commonly used in vitro models for these investigations include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are rich in Phase I enzymes like CYPs. wuxiapptec.com They are a standard tool for screening compounds for metabolic stability and identifying the CYPs involved in their metabolism. wuxiapptec.com

Hepatocytes: These are whole liver cells and contain both Phase I and Phase II metabolizing enzymes, providing a more complete picture of a drug's metabolism.

Recombinant Enzymes: Using specific, individually expressed CYP enzymes can definitively identify which isoforms are responsible for metabolizing a drug.

Biotransformation is the process by which the body chemically alters a drug, typically converting it into more water-soluble compounds that are more easily excreted. criver.com This process is categorized into Phase I and Phase II reactions.

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups on the drug molecule. The most important family of enzymes involved in Phase I metabolism is the cytochrome P450 (CYP) superfamily. mdpi.com These enzymes catalyze a variety of oxidative reactions.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite, further increasing its water solubility.

Analytical Methodologies for R Desmethyldesferrithiocin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the purification and quantification of (R)-Desmethyldesferrithiocin and its metabolites. nih.gov High-Performance Liquid Chromatography (HPLC) is the predominant technique, particularly in its reversed-phase modality, which separates compounds based on their hydrophobicity. jocpr.com

For the quantitative analysis of desferrithiocin (B607067) analogues, including this compound, specific reversed-phase HPLC methods have been developed. A common setup involves a C16 stationary phase, which provides a nonpolar surface for interaction. The separation is achieved by using a polar mobile phase, allowing for the elution and quantification of the analyte. nih.gov The distinct chemical structure of this compound allows for sensitive detection using ultraviolet (UV) spectrophotometry. nih.gov

Given that the compound exists as a specific stereoisomer, the (R)-enantiomer, chiral chromatography is essential for separating it from its (S)-enantiomer, especially in research contexts comparing the biological activities of the two forms. Chiral stationary phases (CSPs), such as those based on cellulose (B213188) derivatives, are designed to interact differently with each enantiomer, enabling their separation and individual quantification. researchgate.net This is particularly important as pharmacokinetic studies have revealed significant differences in the renal clearance of the (R) and (S) enantiomers and their respective iron complexes.

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Discovery RP Amide C16 Column nih.gov |

| Mobile Phase | Isocratic elution with 95% buffer (e.g., 25 mM KH₂PO₄, pH 3.0) and 5% acetonitrile (B52724) nih.gov |

| Detection | UV Spectrophotometry at 310 nm nih.gov |

| Application | Quantification in biological samples (e.g., tissue homogenates) nih.gov |

| Chiral Separation Note | For enantiomeric purity and separation from the (S)-isomer, a chiral stationary phase (e.g., Chiralcel OJ-H) would be required. researchgate.net |

Spectrometric Techniques for Detection and Characterization

Spectrometric methods are indispensable for the structural confirmation and characterization of this compound and its iron complex. These techniques provide detailed information about the molecule's connectivity, mass, and interaction with light.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools used to elucidate the molecular structure of newly synthesized batches of this compound. nih.govacs.org NMR provides unambiguous confirmation of the compound's atomic framework by measuring the magnetic properties of atomic nuclei. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry, such as Electrospray Ionization Fourier Transform Ion Cyclotron Resonance (ESI-FTICR), is used to accurately determine the molecular weight and elemental composition of the compound. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying the parent compound and its metabolites in complex biological matrices. acs.org

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying the formation of the iron complex of this compound. Siderophore-iron (III) complexes are known to exhibit strong charge-transfer bands in the visible region of the electromagnetic spectrum. acs.org For instance, the ferrioxamine B complex has a characteristic absorption maximum around 430 nm. mdpi.comresearchgate.net By analogy, the formation of the Fe(III)-(R)-Desmethyldesferrithiocin complex can be monitored and quantified by observing the appearance of a similar intense color and its corresponding absorbance peak in the visible spectrum.

| Technique | Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Connectivity of atoms, confirmation of chemical structure. nih.gov |

| Mass Spectrometry (e.g., ESI-FTICR) | Molecular Weight Determination | Precise mass and elemental formula. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite Identification | Separation and identification of the parent drug and its biotransformation products. acs.org |

| UV-Visible Spectroscopy | Iron Complexation Studies | Detection and quantification of the Fe(III)-chelator complex via characteristic charge-transfer bands. acs.org |

Potentiometric Methods for Protonation and Complexation Constants

Potentiometry is the key method for determining the acid-base properties (protonation constants) of this compound and its binding affinity for metal ions like Fe(III) (complexation or stability constants). chem-soc.si These constants are critical for understanding how the chelator will behave at physiological pH and for comparing its iron-binding strength against other chelators. nih.gov

The experimental procedure involves a potentiometric titration, where the pH of a solution containing the ligand is monitored using a glass electrode as a titrant (typically a strong base like NaOH) is added incrementally. youtube.comresearchgate.net The titration is performed in the absence and presence of the metal ion of interest (e.g., FeCl₃). The resulting titration curves (pH vs. volume of titrant) provide the data needed to calculate the constants. Computer programs are often employed to refine the constants from the experimental data. chem-soc.si

The protonation constants (pKa values) define the pH ranges in which the ligand's functional groups (carboxyl and phenol) are protonated or deprotonated. The stability constant (log β) quantifies the strength of the complex formed between the fully deprotonated ligand and the Fe(III) ion. From these constants, a pM value can be calculated, which represents the negative logarithm of the free Fe(III) concentration at physiological pH (7.4) for a defined total ligand and iron concentration. nih.gov The pM value is a standardized measure for comparing the iron-binding affinity of different chelators under biologically relevant conditions. acs.orgnih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Prepare solutions of the ligand, acid (e.g., HCl), and a supporting electrolyte (to maintain constant ionic strength). | Establish initial conditions for titration. |

| 2 | Calibrate a pH electrode with standard buffers. | Ensure accurate pH measurements. |

| 3 | Titrate the ligand solution with a standardized strong base (e.g., NaOH), recording pH after each addition. | Determine the protonation constants (pKa values) of the ligand. youtube.com |

| 4 | Perform a second titration on a solution containing both the ligand and the metal ion (e.g., FeCl₃). | Gather data on the metal-ligand complex formation. youtube.com |

| 5 | Process the titration data using a specialized computer program (e.g., SUPERQUAD). | Calculate the overall stability constants (log β) for the metal-ligand complex. chem-soc.si |

| 6 | Use the stability constants to calculate the pM value. | Compare the iron-binding effectiveness with other chelators at physiological pH. nih.gov |

Bioanalytical Methods for Sample Analysis in Biological Matrices

Bioanalytical methods are essential for studying the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME). These studies require the accurate quantification of the drug and its iron complex in complex biological samples such as plasma, urine, bile, and various tissues. nih.govacs.orgnih.gov

The process begins with sample collection from preclinical models, such as bile duct-cannulated rats, which allows for the separate collection of urine and bile over specified time intervals. acs.org Tissue samples (e.g., from the liver, pancreas, and kidney) are also collected to assess drug distribution. nih.gov

Sample preparation is a critical step to remove interfering substances before analysis. A common procedure for tissue samples involves homogenization in an acidic medium (e.g., 0.5 N perchloric acid) to precipitate proteins, followed by extraction with an organic solvent like methanol. The mixture is then centrifuged, and the resulting supernatant, containing the analyte, is prepared for injection into an HPLC system. nih.gov The final quantification is typically performed using a validated HPLC-UV method as described in section 6.1. nih.gov In addition to quantifying the chelator, the amount of iron excreted in bile and urine is often measured by atomic absorption spectroscopy to determine the iron clearing efficiency of the compound. nih.gov

| Stage | Example Procedure | Matrix | Reference |

|---|---|---|---|

| Sample Collection | Collection via metabolic cages or from cannulated ducts at timed intervals (e.g., 3-24 hours). | Urine, Bile, Feces | acs.orgnih.gov |

| Sample Preparation | Homogenization in 0.5 N HClO₄, addition of CH₃OH, centrifugation, filtration of supernatant. | Tissues (Liver, Kidney, Pancreas) | nih.gov |

| Direct dilution or protein precipitation followed by centrifugation. | Plasma | researchgate.net | |

| Analysis | Quantification of the chelator and its metabolites by RP-HPLC with UV detection. | Prepared sample extracts | nih.gov |

| Quantification of excreted iron by atomic absorption spectroscopy. | Urine, Bile, Feces | nih.gov |

Future Directions in R Desmethyldesferrithiocin Research

Advancements in Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. While the desferrithiocin (B607067) pharmacophore has been a subject of synthetic efforts, advancements specifically targeting the efficient and stereoselective synthesis of (R)-Desmethyldesferrithiocin have been less explored due to its lower therapeutic potential compared to its (S)-counterpart. nih.gov However, the development of novel asymmetric synthesis strategies remains a key area of interest. mdpi.com Future advancements may focus on:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts and asymmetric reactions could provide more efficient and scalable routes to (R)-α-methyl cysteine, a key building block for this compound. This could facilitate the synthesis of sufficient quantities for more in-depth biological and toxicological studies.

Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters, potentially leading to higher yields and purity of synthetic intermediates and the final compound.

Biocatalysis: The use of enzymes to catalyze key stereoselective steps in the synthesis could offer a greener and more efficient alternative to traditional chemical methods.

These advancements, while not solely focused on this compound, would contribute to the broader field of chiral drug synthesis and could be applied to create a wider range of stereochemically defined desferrithiocin analogues for further investigation.

Exploration of Novel Analogues and Pharmacophores

Structure-activity relationship (SAR) studies have been instrumental in understanding the key features of the desferrithiocin molecule required for iron chelation and oral activity. nih.govnih.gov Research has shown that the (S)-configuration at the C-4 position is optimal for iron clearing efficiency and reduced toxicity. acs.org Nevertheless, the this compound scaffold can still serve as a platform for exploring novel chemical space. Future explorations may involve:

Modification of the Thiazoline (B8809763) Ring: While the thiazoline ring is crucial for activity, subtle modifications could be explored to modulate the compound's physicochemical properties and biological activity. nih.gov

Alterations to the Pyridinyl Ring: The substitution pattern on the 3-hydroxy-2-pyridinyl moiety is a key determinant of the compound's iron binding affinity and redox potential. Synthesis of novel analogues with different substituents on this ring could lead to compounds with altered biological profiles.

Hybrid Chelators: The desferrithiocin pharmacophore can be used as a vector to carry other iron-chelating moieties, such as hydroxamates, potentially leading to hybrid chelators with unique properties. nih.gov

These explorations, even when initiated from the (R)-scaffold, contribute to a deeper understanding of the desferrithiocin pharmacophore and the principles of effective iron chelator design. nih.gov

Refinement of Computational Models for Predictive Research

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. mdpi.com For this compound, future computational research could focus on:

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques could be employed to build predictive models that correlate the structural features of this compound and its analogues with their biological activities and toxicities. researchgate.net This would allow for the in-silico screening of virtual libraries of novel analogues.

Quantum Mechanics (QM) and Molecular Mechanics (MM) Studies: High-level computational methods can be used to study the intricate details of the iron chelation process, including the coordination chemistry, electronic structure, and thermodynamics of the this compound-iron complex. rsc.org

Pharmacophore Modeling: The development of refined pharmacophore models based on the (R)-enantiomer could help in identifying novel scaffolds that mimic its key interaction features, potentially leading to the discovery of new classes of iron chelators. mdpi.com

These computational approaches will be crucial in rationalizing the observed differences in activity between the (R) and (S) enantiomers and in guiding the design of future iron chelators with improved properties.

Development of Advanced Preclinical Research Tools

The evaluation of iron chelators relies on a combination of in vitro and in vivo models. nih.gov Future research will benefit from the development of more sophisticated and predictive preclinical tools:

High-Throughput In Vitro Assays: The development of robust and automated cell-based assays for assessing iron chelation efficacy and cytotoxicity would enable the rapid screening of large libraries of novel compounds. nih.govfrontiersin.org Fluorescent-based assays that measure the chelation of intracellular iron pools are particularly valuable. nih.gov

Advanced Animal Models: The use of transgenic animal models of iron overload provides a more physiologically relevant system for evaluating the in vivo efficacy and long-term toxicity of iron chelators compared to traditional models. nih.govjneurosci.orgnih.govusda.govashpublications.org

Organ-on-a-Chip Technology: The development of microfluidic devices that mimic the structure and function of human organs could provide a more accurate and ethical platform for preclinical toxicity testing, reducing the reliance on animal models.

These advanced tools will provide more reliable and translatable data, accelerating the preclinical development of new iron chelation therapies.

Understanding Complex Biological Interactions at a Molecular Level

A deeper understanding of how this compound interacts with biological systems at the molecular level is crucial for elucidating the mechanisms behind its distinct pharmacokinetic and toxicological profile. Future research in this area should focus on:

Interaction with Serum Albumin: Investigating the binding of this compound to serum albumin is important for understanding its transport and distribution in the body. biorxiv.orgnih.govnih.gov Molecular docking and spectroscopic studies can provide insights into the binding site and affinity. biorxiv.orgnih.govnih.gov

Cellular Uptake and Efflux Mechanisms: Elucidating the specific transporters involved in the cellular uptake and efflux of the (R)-enantiomer and its iron complex is key to understanding its differential tissue distribution and clearance compared to the (S)-enantiomer.

Interaction with Iron-Containing Proteins: Studying the potential of this compound to interact with and remove iron from key iron-containing proteins, such as ferritin and transferrin, can provide a more complete picture of its mechanism of action. acs.org

Spectroscopic Characterization of the Iron Complex: Detailed spectroscopic studies, such as Mössbauer spectroscopy, can provide valuable information on the coordination environment and electronic state of the iron within the this compound-iron complex, which can influence its stability and reactivity in a biological context. researchgate.net

By unraveling these complex molecular interactions, researchers can gain a more comprehensive understanding of the structure-activity and structure-toxicity relationships of the desferrithiocin class of iron chelators, ultimately informing the design of safer and more effective therapeutic agents.

Q & A

Q. What are the standard analytical methods for characterizing (R)-Desmethyldesferrithiocin purity and stereochemical integrity?

Methodological Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases is widely used to resolve enantiomers and assess stereochemical purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, confirms structural integrity by comparing spectral data to reference libraries. Mass spectrometry (MS) validates molecular weight and detects impurities. For reproducibility, ensure calibration with certified reference materials and document solvent systems, column specifications, and temperature controls in the experimental section .

Q. How should researchers design in vitro assays to evaluate this compound’s iron-chelating efficacy?

Methodological Answer: Use ferrozine-based assays to quantify iron-binding capacity under physiological pH (7.4) and temperature (37°C). Include positive controls (e.g., deferoxamine) and negative controls (vehicle-only samples). Optimize ligand-to-iron molar ratios (e.g., 1:1 to 3:1) to determine stoichiometry. Report results as mean ± standard deviation from triplicate experiments and validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported chelation efficacy of this compound across different cell lines?

Methodological Answer: Conduct a meta-analysis of existing data to identify variables such as cell type (e.g., hepatocytes vs. neurons), iron-loading protocols, and assay endpoints (e.g., ferritin levels vs. labile iron pool measurements). Use the GRADE framework to assess evidence quality and bias. Validate findings with orthogonal methods, such as fluorescent probes (e.g., calcein-AM) or radiolabeling, to ensure consistency. Cross-reference experimental conditions (e.g., pH, oxygen tension) with physiological relevance .

Q. What strategies optimize the synthesis of this compound to improve yield while minimizing racemization?

Methodological Answer: Employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed cross-coupling) to enhance enantiomeric excess. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to identify intermediates. Use low-temperature conditions (<0°C) and aprotic solvents (e.g., tetrahydrofuran) to suppress racemization. Characterize intermediates with X-ray crystallography to confirm stereochemistry. Report yield, enantiomeric excess (ee), and purification methods (e.g., recrystallization vs. chiral column chromatography) in supplementary data .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze dose-response data for this compound’s toxicity profiles?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Include measures of effect size (e.g., Cohen’s d) and confidence intervals (95% CI). Validate assumptions of normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test). Share raw data and analysis scripts in FAIR-compliant repositories (e.g., Zenodo) .

Q. What protocols ensure reproducibility in pharmacokinetic studies of this compound?

Methodological Answer: Standardize animal models (e.g., C57BL/6 mice) with matched age, sex, and diet. Administer compounds via controlled routes (e.g., oral gavage with calibrated syringes). Collect plasma samples at fixed intervals and quantify drug levels using LC-MS/MS with deuterated internal standards. Document calibration curves, limit of detection (LOD), and matrix effects. Publish detailed protocols in supplementary materials, including anesthesia and euthanasia methods .

Ethical & Reporting Standards

Q. What ethical guidelines apply to preclinical studies of this compound in animal models?